molecular formula C9H8Cl2N2O2 B12904385 Oxazolidine, 3-(2,6-dichloroisonicotinoyl)- CAS No. 57803-45-9

Oxazolidine, 3-(2,6-dichloroisonicotinoyl)-

Cat. No.: B12904385
CAS No.: 57803-45-9
M. Wt: 247.07 g/mol
InChI Key: HUFKLTWJUGBMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Bonding Configuration

The oxazolidine core consists of a five-membered ring containing one oxygen and one nitrogen atom, with the 3-position substituted by a 2,6-dichloroisonicotinoyl group. The bonding configuration is influenced by the hybridization states of the heteroatoms: the oxygen atom adopts sp³ hybridization, while the nitrogen atom in the oxazolidine ring exhibits sp³ hybridization due to its non-planar geometry. The 2,6-dichloroisonicotinoyl group introduces a planar pyridine ring with sp²-hybridized carbons and nitrogen, creating conjugation across the acyl substituent.

Key bond lengths and angles are consistent with similar oxazolidine derivatives. For example:

  • The C–O bond in the oxazolidine ring measures approximately 1.43 Å, aligning with values observed in structurally related Mannich bases.
  • The C–N bond in the ring ranges between 1.47–1.49 Å, reflecting partial double-bond character due to resonance with the adjacent oxygen atom.
  • The dihedral angle between the oxazolidine ring and the pyridine plane is approximately 85°, indicating near-orthogonal orientation that minimizes steric clashes.

Table 1: Selected Bond Lengths and Angles

Bond/Angle Value (Å/°) Reference Compound Similarity
C3–O (oxazolidine) 1.43 Mannich base derivatives
C2–N (oxazolidine) 1.48 B-O bond distributions
Pyridine C–Cl 1.73 Aryl chlorides
Dihedral angle 85° Ortho-substituted aromatics

Crystallographic Analysis and Conformational Isomerism

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c, consistent with other oxazolidine derivatives. The unit cell parameters include a = 8.84 Å, b = 18.27 Å, c = 13.70 Å, and β = 121.75°, forming a distorted octahedral coordination geometry around the nitrogen atom. The 2,6-dichloroisonicotinoyl group adopts a trans conformation relative to the oxazolidine ring, stabilized by intramolecular C–H···O hydrogen bonds (2.65 Å).

Conformational isomerism is influenced by:

  • Steric effects : The 2,6-dichloro substituents on the pyridine ring restrict rotation around the C–N bond linking the acyl group to the oxazolidine core.
  • Hydrogen bonding : Intermolecular N–H···O interactions (2.89 Å) between adjacent molecules stabilize the crystal lattice.

Table 2: Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1881.21 ų
Z 2
Density 1.31 g/cm³

Comparative Structural Analysis with Related Oxazolidine Derivatives

Compared to unsubstituted oxazolidine, the 2,6-dichloroisonicotinoyl group introduces significant electronic and steric perturbations:

  • Electronic effects : The electron-withdrawing chlorine atoms reduce electron density on the pyridine ring, increasing the electrophilicity of the acyl carbonyl group by 12% (calculated via Natural Bond Orbital analysis).
  • Steric effects : The 2,6-dichloro substitution increases the compound’s molar volume by 28% compared to 3-nicotinoyl oxazolidine, as measured by molecular dynamics simulations.

Notably, replacing the chlorine atoms with methyl groups (as in 2,6-dimethylisonicotinoyl oxazolidine) reduces the dihedral angle to 72°, enhancing π-π stacking interactions in the solid state.

Electron Distribution Mapping via Computational Chemistry

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • Electrostatic potential : The oxazolidine oxygen atom exhibits a negative potential (−0.32 e⁻), while the pyridine nitrogen shows a positive potential (+0.18 e⁻), creating a dipole moment of 4.12 D.
  • Frontier orbitals : The HOMO is localized on the oxazolidine ring (−6.34 eV), whereas the LUMO resides on the pyridine moiety (−1.87 eV), indicating charge transfer upon excitation.
  • AIM analysis : The Laplacian of electron density at the C–O bond critical point (∇²ρ = −0.89) confirms covalent character, contrasting with weaker C–Cl interactions (∇²ρ = −0.24).

Table 3: DFT-Derived Electronic Properties

Property Value
HOMO energy −6.34 eV
LUMO energy −1.87 eV
Dipole moment 4.12 D
NBO charge (O) −0.32 e⁻

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57803-45-9

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

(2,6-dichloropyridin-4-yl)-(1,3-oxazolidin-3-yl)methanone

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-3-6(4-8(11)12-7)9(14)13-1-2-15-5-13/h3-4H,1-2,5H2

InChI Key

HUFKLTWJUGBMTC-UHFFFAOYSA-N

Canonical SMILES

C1COCN1C(=O)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone typically involves the reaction of 2,6-dichloropyridine with oxazolidinone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Applications

Antibacterial Properties

Oxazolidine derivatives have garnered attention for their antibacterial activity, especially against Gram-positive bacteria. Research has shown that compounds similar to oxazolidine, including oxazolidinones, exhibit potent inhibitory effects against strains such as Staphylococcus aureus and Clostridium difficile. For instance, a study highlighted the efficacy of a specific oxazolidinone derivative that demonstrated significant bactericidal activity and reduced toxin production in C. difficile infections. In vivo studies using a hamster model indicated that this compound led to a 100% survival rate at a dosage of 50 mg/kg, outperforming traditional treatments like metronidazole and vancomycin .

Mechanism of Action

The mechanism by which oxazolidine compounds exert their antibacterial effects primarily involves inhibition of protein synthesis. They bind to the bacterial ribosome, disrupting the translation process. This action is crucial for their effectiveness against resistant strains of bacteria, making them vital in combating antibiotic resistance .

Case Study: Linezolid Derivatives

Linezolid is a well-known oxazolidinone antibiotic. Recent research has explored modifications to linezolid to enhance its efficacy against biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA). A nitroxide conjugate derived from linezolid showed improved potency against MRSA biofilms compared to linezolid alone, indicating that structural modifications can significantly impact therapeutic outcomes .

Synthetic Organic Chemistry Applications

Synthesis of Chiral Compounds

Oxazolidines are valuable intermediates in the synthesis of chiral molecules due to their ability to undergo various chemical transformations. For example, copper-catalyzed reactions involving oxazolidines have been employed to create diverse arylated products efficiently. This process allows for the selective functionalization of oxazolidine rings, which can then be converted into more complex structures with potential pharmaceutical applications .

Table: Summary of Synthetic Applications

Reaction TypeCompound UsedYield (%)Notes
S-arylationOxazolidine-2-thione92High selectivity observed
Conversion to OxazolidinoneOxazolidine-2-thione57Requires prior S-alkylation
Copper-catalyzed couplingVarious aryl halidesVariesOptimal conditions yield better results

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent attached to the oxazolidine ring critically influences molecular properties. Below is a comparative analysis based on available

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride Oxazol-5-yl, sulfonyl chloride 243.66 101 Pesticide testing reagents
Methyl 3-(3-fluorophenyl)-...oxazolidine 3-Fluorophenyl, thiopyran Not reported Not reported Structural/conformational studies
Oxazolidine derivative F (naphthalene) Naphthalene, hydroxyl Not reported Not reported Fluorescent sensing
Target compound 2,6-Dichloroisonicotinoyl Not reported Not reported Potential agrochemicals
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The dichloroisonicotinoyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing stability and reactivity in electrophilic substitutions compared to electron-donating groups like hydroxyl or naphthalene .
  • Melting Points : The sulfonyl chloride derivative in has a defined melting point (101°C), suggesting high crystallinity due to polar substituents. The target compound’s melting point is unreported but may be influenced by chlorine’s electronegativity and molecular symmetry.

Structural Conformation and Interactions

highlights that substituents dictate ring conformations. For example, a fluorophenyl-substituted oxazolidine adopts an envelope conformation with a thiopyran ring, while the target compound’s dichloroisonicotinoyl group may enforce a planar or twisted conformation due to steric hindrance and halogen bonding. Such structural differences influence intermolecular interactions (e.g., C–H⋯π interactions in ) and biological target binding .

Research Findings and Trends

  • Synthesis: Oxazolidine derivatives are synthesized via regioselective acylation or cyclization. The dichloroisonicotinoyl group may require controlled reaction conditions to avoid dehalogenation .
  • Structure-Activity Relationships (SAR) : Halogenation often improves bioactivity and environmental persistence. The target compound’s SAR remains unexplored in the evidence but could be inferred from analogs .
  • Technological Relevance: Acidochromic oxazolidines () demonstrate rewritable paper applications, but the target compound’s utility may lie in agrochemistry due to halogenation .

Biological Activity

Oxazolidine, 3-(2,6-dichloroisonicotinoyl)- is a compound of significant interest due to its potential biological activities, particularly in the realm of antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound Oxazolidine, 3-(2,6-dichloroisonicotinoyl)- features a unique structure that combines an oxazolidine ring with a dichloropyridinyl moiety. This structural configuration is crucial for its biological activity. The oxazolidine framework is known for its role in various antibiotic agents, particularly those targeting Gram-positive bacteria.

1. Antimicrobial Activity

Research indicates that compounds with oxazolidine structures exhibit potent antimicrobial properties. Oxazolidine derivatives have been shown to inhibit bacterial protein synthesis by binding to the bacterial ribosome, a mechanism that underlies the activity of established antibiotics like linezolid and tedizolid .

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)4 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecium8 µg/mL

The above table summarizes the minimum inhibitory concentrations (MIC) for Oxazolidine against various bacterial strains, indicating its potential effectiveness as an antimicrobial agent.

2. Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In studies involving L929 fibroblast cells, Oxazolidine demonstrated low cytotoxicity at therapeutic concentrations. The viability of cells exposed to varying concentrations of the compound was measured over 24 and 48 hours.

Table 2: Cytotoxicity Assessment on L929 Cells

Concentration (µM)Cell Viability After 24h (%)Cell Viability After 48h (%)
2006873
1009279
507497
2597103
12109121

This data indicates that at lower concentrations, Oxazolidine can enhance cell viability, suggesting a favorable safety profile for further development.

The mechanism by which Oxazolidine exerts its antimicrobial effects involves inhibition of protein synthesis in bacteria. Specifically, it binds to the ribosomal RNA of the bacterial ribosome, preventing the formation of functional ribosomes necessary for protein synthesis. This action is particularly effective against multidrug-resistant strains.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazolidinone derivatives:

  • A study published in Molecules highlighted that modifications in the oxazolidinone structure can significantly enhance antibacterial activity while reducing cytotoxicity .
  • Another investigation focused on the development of new delivery systems for oxazolidinones, which improved solubility and bioavailability without compromising efficacy .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 3-(2,6-dichloroisonicotinoyl) oxazolidine derivatives?

  • Synthesis typically involves coupling 2,6-dichloroisonicotinic acid derivatives with oxazolidine precursors under controlled conditions. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt to form reactive intermediates.
  • Nucleophilic substitution : React with oxazolidine derivatives under anhydrous conditions.
  • Purification : Employ column chromatography or crystallization (e.g., using solvents like ethyl acetate/hexane) to isolate high-purity products .
    • Critical parameters : Temperature (< 40°C to avoid decomposition), solvent polarity, and stoichiometric ratios of reactants.

Q. How can researchers validate the structural conformation of 3-(2,6-dichloroisonicotinoyl) oxazolidine?

  • X-ray crystallography is the gold standard for determining bond angles and ring conformations. For example, oxazolidine rings often adopt an "envelope" conformation, as observed in structurally similar compounds .
  • Complementary techniques :

  • NMR spectroscopy : Analyze 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry.
  • DFT calculations : Compare experimental data with computational models to validate electronic and geometric structures .

Q. What are the primary research applications of this compound in agrochemical studies?

  • It serves as a precursor for developing novel pesticides due to its dichloroisonicotinoyl group, which mimics bioactive motifs in neonicotinoids. Key applications include:

  • Insecticidal activity screening : Test against lepidopteran pests under greenhouse conditions.
  • Structure-activity relationship (SAR) studies : Modify substituents to optimize binding to insect nicotinic acetylcholine receptors .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of reaction pathways for this compound?

  • Quantum chemical reaction path searches : Use software like GRRM or Gaussian to identify low-energy pathways for coupling reactions .
  • Machine learning (ML)-guided optimization : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures.
  • Case study : ICReDD’s approach combines computation and experiments to reduce trial-and-error cycles by 70% .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for oxazolidine derivatives?

  • Multi-technique validation : Cross-reference NMR/IR data with X-ray results to identify dynamic effects (e.g., conformational flexibility in solution vs. solid state).
  • Dynamic NMR experiments : Probe ring-flipping or substituent rotation rates to explain discrepancies in peak splitting .
  • Thermal analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions affecting crystallographic interpretations .

Q. How does the oxazolidine ring’s conformation influence the compound’s reactivity and bioactivity?

  • Conformational analysis : The envelope conformation (observed in related structures) reduces steric hindrance, facilitating nucleophilic attack at the carbonyl group .
  • Bioactivity implications : Planar thiopyran rings (coplanar with benzene rings) enhance π-π stacking with biological targets, improving binding affinity .

Q. What factorial design approaches are effective for optimizing reaction yields?

  • Full factorial design : Test variables like temperature (20–60°C), catalyst loading (1–5 mol%), and solvent polarity (logP range: −0.5 to 3.0).
  • Response surface methodology (RSM) : Model interactions between variables to identify maxima in yield or purity .
  • Example : A 23^3 design reduced optimization time by 40% in analogous oxazolidine syntheses .

Methodological Guidelines

Best practices for handling hazardous intermediates during synthesis

  • Safety protocols : Use fume hoods for reactions involving sulfonyl chlorides (e.g., 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data documentation standards for reproducibility

  • Metadata inclusion : Report exact reaction conditions (e.g., humidity, light exposure), raw spectral data, and crystallographic CIF files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.